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molecular formula C9H8N2 B154866 4-Phenyl-1H-pyrazole CAS No. 10199-68-5

4-Phenyl-1H-pyrazole

Cat. No. B154866
M. Wt: 144.17 g/mol
InChI Key: GPGKNEKFDGOXPO-UHFFFAOYSA-N
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Patent
US04888352

Procedure details

Vilsmeier reagent was prepared by adding 84 mL (0.9 mol) of phosphous oxychloride to 81g (1.1 mol) of DMF with cooling. The reagent was stirred 5 min. and 40.8 g (0.3 mol) of phenylacetic acid in 150 mL of DMF was added dropwise. The mixture was heated at 70° C. for 18 hr, poured onto ice, made basic with 35% aqueous NaOH, filtered free of a solid by-product, and extracted into methylene chloride. The methylene chloride solution was dried over magnesium sulfate and stripped. The residue of 2-phenyl-3-(dimethylamino)acrolein was dissolved in about 350 mL of ethanol and 0.75 mol of hydrazine hydrate was added. The mixture was stirred at room temperature 18 hr and the solid product was filtered off. It was recrystallized from ethanol to yield 35g of 4-phenyl-1H-pyrazole.
Quantity
84 mL
Type
reactant
Reaction Step One
[Compound]
Name
81g
Quantity
1.1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.75 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O(Cl)[Cl:2].[C:4]1([CH2:10][C:11](O)=O)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[Na+].O.[NH2:17][NH2:18].[CH3:19][N:20]([CH:22]=O)[CH3:21]>>[CH3:21][N+:20]([CH3:19])=[CH:22][Cl:2].[Cl-:2].[C:4]1([C:10]2[CH:11]=[N:17][NH:18][CH:19]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
84 mL
Type
reactant
Smiles
O(Cl)Cl
Name
81g
Quantity
1.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
40.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.75 mol
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reagent was stirred 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
filtered free of a solid by-product
EXTRACTION
Type
EXTRACTION
Details
extracted into methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried over magnesium sulfate
DISSOLUTION
Type
DISSOLUTION
Details
The residue of 2-phenyl-3-(dimethylamino)acrolein was dissolved in about 350 mL of ethanol
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the solid product was filtered off
CUSTOM
Type
CUSTOM
Details
It was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C[N+](=CCl)C.[Cl-]
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=NNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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